molecular formula C8H5BrO4 B094324 3-bromophthalic Acid CAS No. 116-69-8

3-bromophthalic Acid

Cat. No. B094324
CAS RN: 116-69-8
M. Wt: 245.03 g/mol
InChI Key: OIGFNQRFPUUACU-UHFFFAOYSA-N
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Description

3-Bromophthalic acid is a brominated derivative of phthalic acid, which is a dibasic acid with two carboxylic acid functional groups. The presence of the bromine atom in the compound introduces unique reactivity that can be exploited in various chemical syntheses and applications. While the provided papers do not directly discuss 3-bromophthalic acid, they do provide insights into the behavior of similar brominated aromatic compounds and their derivatives, which can be extrapolated to understand the properties and potential uses of 3-bromophthalic acid.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including direct halogenation, multi-component reactions, and oxidation processes. For instance, the synthesis of a novel Bronsted acidic ionic liquid with a brominated aromatic moiety was achieved through the reaction of caffeine with chlorosulfonic acid . Similarly, the oxidation of m-xylene to isophthalic acid was studied under a bromine-free catalytic system, which could provide insights into the synthesis of brominated phthalic acids . The selective oxidation of 2-bromo-m-xylene to brominated aromatic acids demonstrates the feasibility of obtaining brominated phthalic acid derivatives through controlled oxidation reactions .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds, such as 3-bromophthalic acid, is characterized by the influence of the bromine atom on the electronic and steric properties of the molecule. The study of 5-bromoisophthalic acid, a related compound, using DFT and vibrational spectroscopy, provides valuable information on the hydrogen-bonding properties and electronic characterization of brominated phthalic acids . The crystal and molecular structure of 3-(p-bromophenyl)phthalide, another related compound, reveals the influence of the bromine atom on the conformation and packing of the molecule .

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions, leveraging the reactivity of the bromine atom. For example, the titrimetric determination of arylphthalides involves their reaction with bromine to form hypobromites . This reactivity can be indicative of the potential reactions that 3-bromophthalic acid may undergo, such as substitution reactions or further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom, which affects their polarity, reactivity, and interaction with other molecules. The analysis of bromophenols in aqueous samples using solid-phase extraction followed by HPLC-MS/MS provides insights into the behavior of brominated compounds in various matrices . The use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids indicates the potential for derivatization of brominated phthalic acids for analytical purposes [5, 8].

Scientific Research Applications

  • Synthesis Processes : The synthesis of di-iso-octyl 4-bromophthalate from phthalic anhydride, bromine, and isooctyl alcohol demonstrates the application of 3-bromophthalic acid derivatives in chemical synthesis processes. Optimal conditions for synthesis were established, highlighting its potential in industrial chemistry applications (Wang Zhi-fang, 2009).

  • Sonogashira Coupling Reaction : The use of 3-substituted phthalic acid derivatives in the Sonogashira coupling reaction points to the utility of these compounds in organic chemistry, particularly in the synthesis of complex organic molecules (Oliver Wolff & S. Waldvogel, 2007).

  • Formation of Bromobenzalphthalides : The preparation of isomeric bromobenzalphthalides from 4-bromophthalic anhydride and their reactions with primary aromatic amines and hydrazine hydrate further exemplifies the versatility of 3-bromophthalic acid derivatives in chemical reactions (A. Islam, A. Khalil & A. El-Maghraby, 1974).

  • Selective Oxidation : The study on the selective oxidation of 2-Bromo-m-xylene to produce 2-Bromo-3-methylbenzoic Acid or 2-Bromoisophthalic Acid demonstrates the application of 3-bromophthalic acid derivatives in specific chemical processes to obtain desired products (S. Miyano, H. Fukushima, H. Inagawa & H. Hashimoto, 1986).

  • Ionic Liquid Applications : The use of ionic liquid halide for the cleavage of ethers, involving compounds like 3-bromophthalic acid, showcases the potential in green chemistry applications, particularly in the regeneration of phenols from ethers (Shanthaveerappa K. Boovanahalli, Dong Wook Kim & D. Chi, 2004).

  • Oxidation Processes : The preparation of 4-bromophthalic anhydride by the oxidation of 4-bromo-ortho-xylene, and its utility as a raw material in the production of monomers for the specialty polyimide sector, is another example of the industrial application of these compounds (N. Glukhovskii & R. Effenberger, 1995).

  • Vibrational Spectroscopy and DFT Studies : The study of 5-Bromoisophthalic acid as an organic linker in Hydrogen-bonded Organic Frameworks (HOFs) using vibrational spectroscopy and DFT (Density Functional Theory) methods demonstrates the potential of these compounds in materials science, especially in the study of structural and electronic properties (P. Ramanna, J. Tonannavar & J. Tonannavar, 2021).

Safety And Hazards

3-Bromophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

3-bromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGFNQRFPUUACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461661
Record name 3-bromophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromophthalic Acid

CAS RN

116-69-8
Record name 3-Bromophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
MG Cook - 1958 - ir.library.oregonstate.edu
… The 3-bromophthalic acid is insoluble in this solvent and can be easily separated in this manner. The white … The yield of 3-bromophthalic acid, after correcting for the recovered …
Number of citations: 0 ir.library.oregonstate.edu
ET Sabourin, A Onopchenko - The Journal of Organic Chemistry, 1983 - ACS Publications
… During bromination, no appreciable quantity ofisomeric 3-bromophthalic acid was formed. This in itself is surprising as during the corresponding nitration of phthalic acid (or anhydride) …
Number of citations: 99 pubs.acs.org
M Yasuda, K Suzuki, K Yamasaki - The Journal of Physical …, 1956 - ACS Publications
The stability constants have been measured in aqueous solutionsat 25 for the complex M+ XCeH3 (COO) 3= XC6H3-(), with X equal to H, 3-N03, 4-N03, 3-C1, 3-Br, 4-Br, 4-OCH3 and 4-…
Number of citations: 14 pubs.acs.org
NG Palaskar, DV Jahagirdar, DD Khanolkar - Journal of Inorganic and …, 1976 - Elsevier
… 3bromophthalic acid and 4-nitrophthalic acid are set out in Table 2. The standard deviations cr of Aft which represents the difference between ric~,~ and n,.~,, for these representative …
Number of citations: 5 www.sciencedirect.com
HN Stephens - Journal of the American Chemical Society, 1921 - ACS Publications
… A new method is described for the preparation of 3-bromophthalic acid and detailed directions given for the preparationof l,6-dibromo-2naphthol and 4-bromophthalic acid. Seven new …
Number of citations: 9 pubs.acs.org
FC Whitmore, PJ Culhane - Journal of the American Chemical …, 1929 - ACS Publications
Meso-diethyl-a, a'-dibromo-adipate is cleaved by piperidine to give a 75% yield of ethyl-ß-piperidinopropionate. Di-n-propylamine gives ethyl-ß-di-n-propylaminopropionate in a yield of …
Number of citations: 18 pubs.acs.org
J Bucevičius, R Gerasimaitė, KA Kiszka… - Nature …, 2023 - nature.com
… the solubility of 3-bromophthalic acid salts in anhydrous … to 3-bromophthalic acid (Table 1, II), as the monolithium salt can be formed in situ by neutralization of 3-bromophthalic acid with …
Number of citations: 7 www.nature.com
EN MARVELL, AV LOGAN… - The Journal of …, 1959 - ACS Publications
… A negligible amount of 3-bromophthalic acid (2%) was obtained from the crude oxidation … The melting point of a mixture of this acid and 3-bromophthalic acid, mp 186-186.5, was 157…
Number of citations: 3 pubs.acs.org
J Bucevičius, R Gerasimaitė, KA Kiszka, S Pradhan… - bioRxiv, 2022 - biorxiv.org
… the solubility of 3-bromophthalic acid salts in anhydrous … ) to 3-bromophthalic acid (Table 1, I) as the monolithium salt can be formed in situ by neutralization of 3-bromophthalic acid with …
Number of citations: 1 www.biorxiv.org
RR Mod, FC Magne, EL Skau - The Journal of Physical Chemistry, 1956 - ACS Publications
Binary freezing point data have been obtained for palmitic acid with each of the following 2-aminopyridine derivatives: 2-amino-3-methylpyridine, 2-amino-4-methylnyridine, 2-amino-5-…
Number of citations: 5 pubs.acs.org

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